Sodium metavanadate

Overview

Description

Sodium metavanadate is an inorganic compound with the chemical formula NaVO₃. It appears as a yellow, water-soluble salt and is commonly used as a precursor to other vanadates. This compound is known for its role in various chemical processes and industrial applications .

Scientific Research Applications

Sodium metavanadate has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in various chemical reactions, including the oxidative dehydrogenation of propane.

Biology: this compound is studied for its potential antidiabetic and anticancer effects.

Mechanism of Action

The mechanism of action of sodium metavanadate is primarily attributed to its structural analogy to phosphate and its ability to undergo electron transfer reactions. In biological systems, this compound can inhibit protein tyrosine phosphatases, thereby affecting various cellular processes. It also interacts with glucose metabolism pathways, improving glucose homeostasis and glycogen synthesis .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Sodium metavanadate has been widely used as an inhibitor of protein tyrosine phosphatases (PTPase) and is routinely applied in cell lysis buffers or immunoprecipitations of phosphotyrosyl proteins . It has been extensively studied for its antidiabetic and anticancer effects . The biological effects and working mechanisms of this compound may depend on the formation of different species of vanadium compounds in the biological media .

Cellular Effects

This compound exhibits important physiological effects including insulin-like, chemoprevention, and anticancer activity . It has been shown to inhibit the proliferation of murine breast cancer cells . This compound can increase the reactive oxygen species (ROS) level in a concentration-dependent way, arrest cells at the G2/M phase, diminish the mitochondrial membrane potential (MMP), and promote the progress of apoptosis .

Molecular Mechanism

The mechanisms underlying the biological effects of this compound are generally attributed to its two chemical properties: one is based on the structural analogy of vanadate to phosphate, and one is on the basis of the electron transfer reaction between V(IV) and V(V) in biological media .

Temporal Effects in Laboratory Settings

This compound treatment has been shown to improve glycogen levels in multiple tissues in a model of metabolic syndrome caused by chronic cadmium exposure in Wistar rats . The major effect was observed on glycogen synthesis, which was fully recovered in all tissues analyzed .

Dosage Effects in Animal Models

In animal models, this compound exhibits a dose-dependent anticancer activity that leads to the shrinkage of tumor volume (about 50%), lower microvessel density, less propagating cells, and more apoptotic cells in vivo .

Metabolic Pathways

This compound plays an important role in lipid, DNA, and protein synthesis, glucose transport and metabolism, and insulin-mimetic activity . It has been shown to improve the altered glucose phosphorylation in diabetic mice independently of stimulating insulin secretion .

Transport and Distribution

Vanadate is reduced to V(IV) by membrane-bound protein thiols during transport across the membrane . This suggests that this compound may be transported and distributed within cells and tissues through interaction with protein thiols.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium metavanadate can be synthesized through several methods. One common approach involves the reaction of ammonium metavanadate with sodium carbonate, sodium bicarbonate, or sodium hydroxide in water. This mixture is then subjected to microwave heating and vacuum pumping to facilitate the deamination reaction. The resulting solution undergoes stirring and evaporative crystallization, followed by filtration and cold water leaching to obtain this compound dihydrate crystals. These crystals are then dried and dehydrated at temperatures between 150-200°C for 30-60 minutes to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the electrolysis of sodium vanadate solutions using ion-exchange membranes. The electrolysis process is conducted under conditions that maintain a pH value of 7.0-8.0 at the anode. The resulting solution is then condensed and crystallized to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium metavanadate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. At low pH, it converts to sodium decavanadate. It also serves as a precursor to exotic metalates such as [γ-PV₂W₁₀O₄₀]⁵⁻, [α-PVW₁₁O₄₀]⁴⁻, and [β-PV₂W₁₀O₄₀]⁵⁻ .

Common Reagents and Conditions: Common reagents used in reactions with this compound include acids, bases, and various metal oxides. The conditions for these reactions typically involve controlled pH levels, specific temperatures, and the presence of catalysts .

Major Products Formed: The major products formed from reactions involving this compound include other vanadates, metalates, and various vanadium-containing compounds .

Comparison with Similar Compounds

Sodium metavanadate is often compared with other vanadates, such as sodium orthovanadate and ammonium metavanadate. While all these compounds contain vanadium, this compound is unique in its specific applications and reactivity. For example, this compound is more commonly used as a precursor to exotic metalates and in the synthesis of vanadium oxide nanoparticles .

Similar Compounds:

- Sodium orthovanadate

- Ammonium metavanadate

- Potassium metavanadate

This compound stands out due to its versatility in various chemical and industrial processes, as well as its significant role in scientific research.

properties

IUPAC Name |

sodium;oxido(dioxo)vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.3O.V/q+1;;;-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZUMMUJMWNLFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

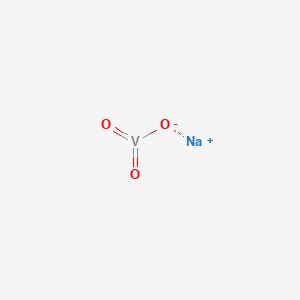

[O-][V](=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na.VO3, NaVO3, NaO3V | |

| Record name | SODIUM VANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sodium metavanadate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_metavanadate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044336 | |

| Record name | Sodium metavanadate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.929 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium vanadate appears as colorless to yellow crystals or cream colored solid. Melting point 630 °C., Liquid; Water or Solvent Wet Solid, Colorless to yellow or cream-colored solid; [Merck Index] Off-white odorless powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | SODIUM VANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vanadate (VO31-), sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium metavanadate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17603 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | SODIUM VANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

13718-26-8 | |

| Record name | SODIUM VANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium vanadate(V) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013718268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium metavanadate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14702 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vanadate (VO31-), sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium metavanadate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium metavanadate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM METAVANADATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/252S9L5606 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

1166 °F (NTP, 1992) | |

| Record name | SODIUM VANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

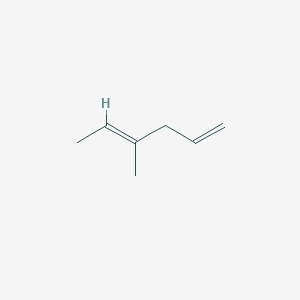

![1,2,3,4,7,7-Hexafluoro-5-vinylbicyclo[2.2.1]hept-2-ene](/img/structure/B75782.png)